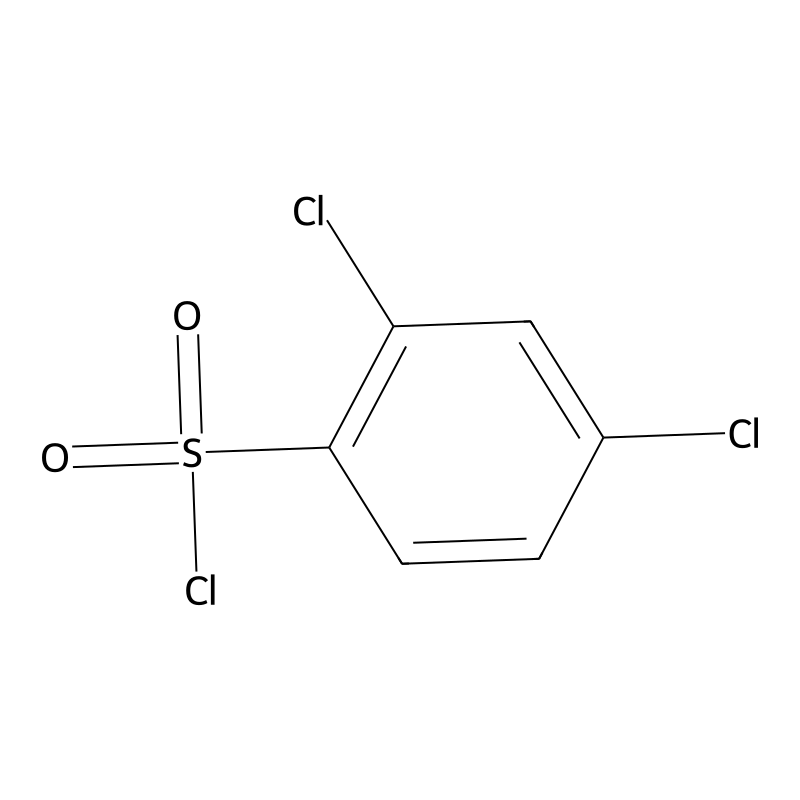

2,4-Dichlorobenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Dichlorobenzenesulfonyl chloride is a functionalized aryl sulfonyl chloride, a class of reagents widely used in organic synthesis for the formation of sulfonamides and sulfonate esters. Its defining feature is the 2,4-dichloro substitution pattern on the phenyl ring, which modulates the reactivity of the sulfonyl chloride group and imparts specific physicochemical properties to its derivatives. This compound serves as a critical precursor in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical sectors.

While other aryl sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride are common, they are not direct substitutes for 2,4-dichlorobenzenesulfonyl chloride. The electronic and steric effects of the two chlorine atoms on the aromatic ring significantly alter the reactivity of the sulfonyl chloride group and the properties of the resulting sulfonamides. These differences can manifest as variations in reaction kinetics, product yields, and, crucially, the biological activity and physicochemical properties of the final compound. Therefore, substituting 2,4-dichlorobenzenesulfonyl chloride with a seemingly similar analog can lead to unpredictable outcomes in a synthetic route or a drug discovery program.

References

- [1] Strongly electrophilic arylsulfonyl chlorides (entries 1–2) gave significant amounts of sulfonamides.

- [2] Tosyl is understood to mean p-tosyl because it is more common.

- [3] Hinsberg reagent is benzene sulphonyl chloride, which is not very different from para-toulenesulphonyl chloride. Both of them react in a similar manner, that is both form sulphonamide with primary and secondary amines.

Superior Precursor for Highly Active Antimicrobial Agents

In the synthesis of novel hydrazones as potential antimicrobial agents, compounds derived from 2,4-dichlorobenzaldehyde (which can be synthesized from 2,4-dichlorobenzenesulfonyl chloride) demonstrated significant activity against bacterial strains resistant to ciprofloxacin. Specifically, a hydrazone with the 2,4-dichloro moiety showed a zone of inhibition of 25-31 mm against ciprofloxacin-resistant Staphylococcus aureus, Campylobacter fetus, and Proteus mirabilis.

| Evidence Dimension | Antibacterial Activity (Zone of Inhibition) |

| Target Compound Data | 25-31 mm against ciprofloxacin-resistant strains |

| Comparator Or Baseline | Ciprofloxacin (a standard antibiotic) showed no activity. |

| Quantified Difference | Qualitatively superior, as the comparator was inactive. |

| Conditions | In vitro antimicrobial susceptibility testing against resistant bacterial strains. |

For researchers in drug discovery, this evidence indicates that the 2,4-dichloro moiety is a key structural feature for overcoming antibiotic resistance, making 2,4-dichlorobenzenesulfonyl chloride a critical precursor.

Enabling the Synthesis of Potent Anticancer Agents

2,4-Dichlorobenzenesulfonyl chloride is a key building block for the synthesis of nicotinyl arylsulfonylhydrazides, a class of compounds with significant anticancer activities. While a direct quantitative comparison with other sulfonyl chlorides in the same study is not provided, the consistent use of the 2,4-dichloro analog in this context suggests its importance for achieving the desired biological activity.

| Evidence Dimension | Application in the synthesis of anticancer agents |

| Target Compound Data | Used as a key building block for anticancer nicotinyl arylsulfonylhydrazides. |

| Comparator Or Baseline | Not specified in the source. |

| Quantified Difference | Not specified in the source. |

| Conditions | Synthesis of bioactive molecules for cancer research. |

This highlights the role of 2,4-dichlorobenzenesulfonyl chloride as an enabling reagent for accessing specific, high-value molecular scaffolds in cancer research and development.

High-Yield Synthesis of Sulfonyl Halides

A patented process for the preparation of aromatic sulfonyl halides reports a high yield of 94.1% for 2,4-dichlorobenzenesulfonyl chloride starting from 2,4-dichlorophenyl methyl sulfide. This yield is comparable to or higher than that of other substituted benzenesulfonyl chlorides synthesized via similar methods in the same patent, such as 4-chlorobenzenesulfonyl chloride (90.2%) and 2,5-dichlorobenzenesulfonyl chloride (92.5%).

| Evidence Dimension | Reaction Yield |

| Target Compound Data | 94.1% |

| Comparator Or Baseline | 4-Chlorobenzenesulfonyl chloride (90.2%), 2,5-Dichlorobenzenesulfonyl chloride (92.5%) |

| Quantified Difference | Up to 3.9% higher yield compared to other chlorinated analogs. |

| Conditions | Halogenation of the corresponding aryl methyl sulfide in the presence of water. |

For process chemists and those involved in scale-up, the high-yield synthesis of 2,4-dichlorobenzenesulfonyl chloride suggests its potential for cost-effective and efficient production of downstream products.

Development of Novel Antibiotics Against Resistant Bacteria

Based on its role as a precursor for compounds active against resistant bacterial strains, 2,4-dichlorobenzenesulfonyl chloride is a preferred reagent for research groups and companies focused on the discovery and development of new antibiotics.

Synthesis of Bioactive Heterocycles for Medicinal Chemistry

The use of 2,4-dichlorobenzenesulfonyl chloride in the synthesis of anticancer and antibacterial heterocyclic compounds makes it a valuable tool for medicinal chemists working on lead optimization and the exploration of structure-activity relationships.

Efficient Large-Scale Synthesis of Sulfonamide-Based Intermediates

Given the high-yield synthesis of 2,4-dichlorobenzenesulfonyl chloride itself, it is a suitable starting material for industrial processes where high efficiency and throughput are critical for the production of pharmaceutical or agrochemical intermediates.

References

- [1] Babalola, S. A., et al. "Antimicrobial activities of hydrazones with 2,4-dichloro moiety." (2025).

- [2] 2,4-Dichlorobenzenesulfonyl chloride is a versatile heterocyclic building block that facilitates the synthesis of nicotinyl arylsulfonylhydrazides. These derivatives have demonstrated significant anticancer and antibacterial activities, making them valuable for research in medicinal chemistry and drug discovery.

- [3] Process for the preparation of aromatic or heteroaromatic sulfonyl halides. EP0770599A1.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive